Cas no 2138304-34-2 (2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-)

2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-
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- Inchi: 1S/C10H13ClN2O2/c1-3-13(4-2)9-7(11)5-6-8(12-9)10(14)15/h5-6H,3-4H2,1-2H3,(H,14,15)
- InChI Key: AHDINCILVAUSGU-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC(N(CC)CC)=C(Cl)C=C1
2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698114-10.0g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 | |
Enamine | EN300-698114-1.0g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 1.0g |
$628.0 | 2025-03-12 | |
Enamine | EN300-698114-5.0g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
Enamine | EN300-698114-0.05g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
Enamine | EN300-698114-0.5g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
Enamine | EN300-698114-0.25g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
Enamine | EN300-698114-0.1g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
Enamine | EN300-698114-2.5g |
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid |
2138304-34-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 |
2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-
2-Pyridinecarboxylic Acid, 5-Chloro-6-(Diethylamino)-
The compound 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- (CAS No. 2138304-34-2) is a chemically synthesized organic compound with a unique structure that combines a pyridine ring, a carboxylic acid group, and a diethylamino substituent. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring system with substituents at positions 2, 5, and 6. The carboxylic acid group at position 2 imparts acidic properties, while the chlorine atom at position 5 and the diethylamino group at position 6 contribute to the molecule's electronic and steric properties.
Recent studies have highlighted the importance of substituent effects on the properties of pyridine derivatives. The presence of the diethylamino group introduces electron-donating effects, which can influence the molecule's reactivity and stability. This makes 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- a promising candidate for use as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its role in the development of new drug candidates targeting various therapeutic areas, such as anti-inflammatory agents and anticancer drugs.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of a suitable chloropyridine derivative with an amine-containing reagent under specific conditions. The choice of reaction conditions plays a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making large-scale production more feasible.
The carboxylic acid group in this compound is particularly valuable for its ability to form esters or amides, which can be tailored for specific applications. For example, esterification reactions can be used to create derivatives with improved solubility or bioavailability. This versatility has led to its use in the development of novel materials with tailored properties, such as biodegradable polymers or advanced coatings.
From an environmental perspective, understanding the degradation pathways of 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- is crucial for assessing its potential impact on ecosystems. Recent studies have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomics approaches. These findings underscore the importance of sustainable practices in chemical manufacturing to minimize environmental risks.
In conclusion, 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- (CAS No. 2138304-34-2) is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive target for researchers across various disciplines. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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